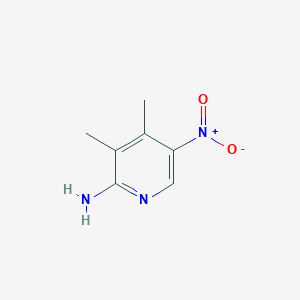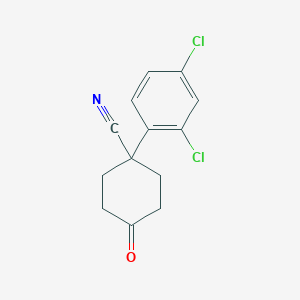
2-Fenil-1,2,3,4-tetrahidroquinoxalina
Descripción general
Descripción
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic aromatic compound with a four-membered ring structure. It is a colorless crystalline solid and is soluble in polar organic solvents. PTHQ is an important intermediate in the synthesis of various heterocyclic compounds and has been widely studied by scientists due to its unique biological activity and potential applications in medicine and industry.
Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
Los derivados de 2-Fenil-1,2,3,4-tetrahidroquinoxalina han sido sintetizados y evaluados por sus propiedades antibacterianas. Por ejemplo, un nuevo compuesto fue probado contra ocho cepas bacterianas patógenas, mostrando una susceptibilidad significativa a ciertas concentraciones . Esto sugiere un potencial para desarrollar nuevos agentes antibacterianos basados en el andamiaje de tetrahidroquinoxalina.
Actividades Antifúngicas y Antivirales
Los derivados de quinoxalina exhiben notables actividades antifúngicas y antivirales. Se consideran componentes cruciales en medicamentos utilizados para tratar diversas enfermedades infecciosas, incluidas las causadas por hongos y virus . Esto los hace valiosos en la industria farmacéutica para crear tratamientos para una gama de infecciones patógenas.
Propiedades Antiinflamatorias
Algunos análogos de this compound han mostrado efectos antiinflamatorios. Estas propiedades se pueden aprovechar para desarrollar medicamentos que alivien los síntomas relacionados con la inflamación en condiciones como la artritis y otros trastornos inflamatorios .
Potencial Anticancerígeno
Los derivados de quinoxalina se han identificado como agentes prometedores en la terapia contra el cáncer. Su capacidad para inhibir el crecimiento de células cancerosas los convierte en un tema de interés para el desarrollo de nuevos fármacos contra el cáncer . La investigación continúa para comprender su mecanismo de acción y mejorar sus perfiles de eficacia y seguridad.
Tratamiento de Enfermedades Neurodegenerativas
Se ha informado que los análogos estructurales de tetrahidroquinoxalina poseen actividades contra los trastornos neurodegenerativos. Esto abre posibilidades para crear agentes terapéuticos que podrían tratar potencialmente enfermedades como el Alzheimer y el Parkinson .
Actividad Antimalárica
La actividad antimalárica de los derivados de tetrahidroquinoxalina es otra área de interés. Dado el impacto global de la malaria y la necesidad de nuevos tratamientos, estos compuestos podrían contribuir al desarrollo de fármacos antimaláricos más efectivos .
Estudios Farmacocinéticos
Los compuestos de tetrahidroquinoxalina se han estudiado por su comportamiento farmacocinético, que es crucial para comprender cómo los medicamentos se absorben, distribuyen, metabolizan y excretan en el cuerpo . Esta investigación es esencial para el desarrollo de fármacos y para garantizar que los nuevos medicamentos sean seguros y efectivos.
Aplicaciones de Química Sintética
La síntesis de this compound y sus derivados se ha explorado ampliamente. Se han desarrollado nuevas rutas sintéticas, especialmente las que se centran en la química verde y los métodos rentables. Esto no solo ayuda en la síntesis de fármacos, sino que también contribuye al campo de la química sintética al proporcionar nuevos métodos y conocimientos .
Mecanismo De Acción
Target of Action
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of biological activities and can act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to interact with their targets, leading to various changes . For instance, some quinoxaline compounds have been found to inhibit DPP-4, a key enzyme involved in glucose metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoxaline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between 2-Phenyl-1,2,3,4-tetrahydroquinoxaline and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signal transduction pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These dose-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also affect its interactions with biomolecules and its overall impact on cellular processes .
Propiedades
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNTPSVIZBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549512 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5021-47-6 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)












